3-bromo-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
3-bromo-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a methoxyethyl group, and an anthra[1,9-cd]isoxazol-6-one core, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactions. One common approach is to start with an anthraquinone derivative, which undergoes bromination to introduce the bromine atom. Subsequent steps involve the introduction of the methoxyethyl group and the formation of the isoxazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxyanthraquinone derivatives.
Scientific Research Applications
3-bromo-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-bromo-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-bromo-2-methylbenzoic acid methyl ester: Shares the bromine and amino groups but differs in the core structure.
6-bromo-4-isoxazolecarboxylic acid: Contains the isoxazole ring and bromine atom but lacks the anthraquinone core.
Uniqueness
3-bromo-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
12-bromo-10-(2-methoxyethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-7-6-19-12-8-11(18)15-14-13(12)16(21)9-4-2-3-5-10(9)17(14)23-20-15/h2-5,8,19H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTRULWIASKHEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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